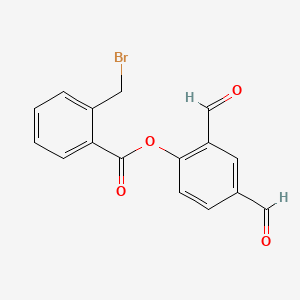

2,4-Diformylphenyl 2-(bromomethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diformylphenyl 2-(bromomethyl)benzoate, also known as DBMB, is a synthetic compound that has a wide range of applications in the scientific research field. It is a relatively new compound that has been gaining attention due to its potential for use in various experiments and its ability to provide a range of effects.

Scientific Research Applications

Fluorescent Chemosensors

Compounds based on Diformylphenyl structures, such as 4-Methyl-2,6-diformylphenol (DFP), serve as important platforms for developing fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunity for modulating sensing selectivity and sensitivity, highlighting the potential of 2,4-Diformylphenyl 2-(bromomethyl)benzoate in creating more advanced chemosensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Synthesis of Bioactive Compounds

The bioactive precursor role of compounds structurally similar to this compound, like Methyl-2-formyl benzoate, in organic synthesis, is well-documented. These precursors facilitate the synthesis of a variety of pharmacologically active compounds, showcasing a diverse range of activities such as antifungal, antihypertensive, anticancer, and antiviral properties. This demonstrates the potential of this compound in pharmaceutical research, especially in the discovery and development of new therapeutic agents (Farooq & Ngaini, 2019).

Environmental Toxicology

The structural similarity of this compound to other brominated compounds invites consideration of its potential environmental impact. Studies on related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,6-Tribromophenol (TBP) explore their toxicological effects on aquatic environments, human health, and ecosystems. Such research underscores the importance of understanding the environmental fate, bioaccumulation, and ecotoxicological risks associated with the use and disposal of brominated organic compounds, suggesting similar areas of investigation for this compound to ensure safe and sustainable applications (Zuanazzi, Ghisi, & Oliveira, 2020); (Koch & Sures, 2018).

Advanced Materials and Chemical Synthesis

The versatility of compounds with functionalities similar to this compound is also evident in materials science and synthetic chemistry. Their roles in creating complex molecules, polymers, and advanced materials, through reactions such as cross-coupling, highlight the potential of this compound in contributing to the development of new materials with specialized properties for applications in nanotechnology, coatings, and electronic devices (Qiu et al., 2009).

Safety and Hazards

properties

IUPAC Name |

(2,4-diformylphenyl) 2-(bromomethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFUTCVJVQVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)